molecular formula C149H233N41O60S6 B12645913 Crotoxin B CAS No. 59979-26-9

Crotoxin B

Cat. No.: B12645913
CAS No.: 59979-26-9
M. Wt: 3751.1 g/mol
InChI Key: KRVXOUFVOPNQAZ-JLBFQTDKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crotoxin B is a significant component of the venom of the South American rattlesnake, Crotalus durissus terrificus. It is a basic phospholipase A2 enzyme that forms part of the crotoxin complex, which is a heterodimeric β-neurotoxin. The crotoxin complex consists of two non-covalently bound subunits: crotapotin (Component A) and this compound (Component B). This compound is responsible for the neurotoxic effects of the venom, making it a subject of extensive research in toxinology and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Crotoxin B can be produced through recombinant DNA technology. A common method involves cloning the this compound gene into a bacterial expression vector, such as pCR®2.1-TOPO. The recombinant protein is then expressed in Escherichia coli. The expressed protein is typically found in inclusion bodies, which are solubilized using denaturing agents like urea. The protein is then refolded in vitro to regain its native structure and activity .

Industrial Production Methods

Industrial production of this compound follows similar recombinant DNA techniques but on a larger scale. The process involves optimizing the expression conditions in bioreactors, followed by purification using affinity chromatography. The refolding process is critical to ensure the protein regains its functional conformation. This method allows for the production of large quantities of this compound for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Crotoxin B primarily undergoes enzymatic reactions typical of phospholipase A2 enzymes. These include hydrolysis of phospholipids, leading to the release of fatty acids and lysophospholipids. The enzyme can also participate in oxidation and reduction reactions, depending on the cellular environment .

Common Reagents and Conditions

The hydrolytic activity of this compound is typically studied using phospholipid substrates in the presence of calcium ions, which are essential for its enzymatic activity. Other reagents used in these reactions include buffers to maintain pH and detergents to solubilize the phospholipids .

Major Products Formed

The primary products of the hydrolytic reaction catalyzed by this compound are free fatty acids and lysophospholipids. These products can further participate in various biochemical pathways, contributing to the toxic effects observed during envenomation .

Scientific Research Applications

Crotoxin B has a wide range of applications in scientific research:

Mechanism of Action

Crotoxin B exerts its effects primarily through its phospholipase A2 activity. It hydrolyzes the sn-2 acyl bond of phospholipids, leading to the release of arachidonic acid and lysophospholipids. These products can act as signaling molecules, triggering inflammatory responses and other cellular processes. The enzyme targets cell membranes, disrupting their integrity and leading to cell lysis. Additionally, this compound can modulate immune responses by affecting the activity of various immune cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination with crotapotin, which enhances its toxicity and specificity. This combination allows for a more potent and targeted neurotoxic effect compared to other phospholipase A2 enzymes. Additionally, this compound’s ability to modulate immune responses and its potential therapeutic applications set it apart from similar compounds .

Properties

CAS No.

59979-26-9

Molecular Formula

C149H233N41O60S6

Molecular Weight

3751.1 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-[[2-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-carboxy-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]propanoyl]amino]acetyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C149H233N41O60S6/c1-15-64(6)112(143(244)183-94(62-255)140(241)171-82(47-72-25-19-18-20-26-72)132(233)166-74(28-23-44-155-149(153)154)124(225)172-83(48-97(152)195)133(234)178-89(57-191)137(238)169-81(42-46-256-14)129(230)175-87(52-109(214)215)136(237)189-116(71(13)193)148(249)250)186-119(220)69(11)160-117(218)67(9)159-118(219)68(10)161-123(224)73(27-21-22-43-150)165-134(235)85(50-107(210)211)176-139(240)92(60-253)179-128(229)80(35-41-105(206)207)168-138(239)93(61-254)182-144(245)113(65(7)16-2)187-131(232)78(30-36-96(151)194)170-146(247)115(70(12)192)184-101(199)56-158-121(222)90(58-251)180-141(242)95-29-24-45-190(95)147(248)88(53-110(216)217)177-135(236)86(51-108(212)213)174-126(227)76(32-38-102(200)201)163-100(198)55-157-122(223)91(59-252)181-142(243)111(63(4)5)185-145(246)114(66(8)17-3)188-130(231)77(33-39-103(202)203)164-99(197)54-156-120(221)84(49-106(208)209)173-127(228)79(34-40-104(204)205)167-125(226)75-31-37-98(196)162-75/h18-20,25-26,63-71,73-95,111-116,191-193,251-255H,15-17,21-24,27-62,150H2,1-14H3,(H2,151,194)(H2,152,195)(H,156,221)(H,157,223)(H,158,222)(H,159,219)(H,160,218)(H,161,224)(H,162,196)(H,163,198)(H,164,197)(H,165,235)(H,166,233)(H,167,226)(H,168,239)(H,169,238)(H,170,247)(H,171,241)(H,172,225)(H,173,228)(H,174,227)(H,175,230)(H,176,240)(H,177,236)(H,178,234)(H,179,229)(H,180,242)(H,181,243)(H,182,245)(H,183,244)(H,184,199)(H,185,246)(H,186,220)(H,187,232)(H,188,231)(H,189,237)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H,216,217)(H,249,250)(H4,153,154,155)/t64-,65-,66-,67-,68-,69-,70+,71+,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,111-,112-,113-,114-,115-,116-/m0/s1

InChI Key

KRVXOUFVOPNQAZ-JLBFQTDKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCC(=O)N3

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CS)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C3CCC(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.